6,9,12,15,18,21-Tetracosahexaenoic acid

Description

Properties

Molecular Formula |

C24H36O2 |

|---|---|

Molecular Weight |

356.5 g/mol |

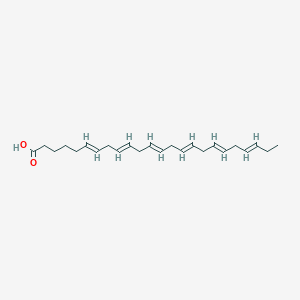

IUPAC Name |

(6E,9E,12E,15E,18E,21E)-tetracosa-6,9,12,15,18,21-hexaenoic acid |

InChI |

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ |

InChI Key |

YHGJECVSSKXFCJ-SFGLVEFQSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O |

Synonyms |

24-6(n-3) acid 6,9,12,15,18,21-tetracosahexaenoic acid |

Origin of Product |

United States |

Contextualization Within Very Long Chain Polyunsaturated Fatty Acids Vlcpufas

6,9,12,15,18,21-Tetracosahexaenoic acid is classified as a very long-chain polyunsaturated fatty acid (VLCPUFA), a category of fatty acids characterized by an aliphatic tail of 22 or more carbon atoms. hmdb.ca Specifically, it possesses a 24-carbon backbone with six double bonds, making it a highly unsaturated molecule. nih.gov As an omega-3 (n-3) fatty acid, its final double bond is located three carbons from the methyl end of the fatty acid chain. wikipedia.org

This compound is a critical intermediate in the endogenous biosynthesis of docosahexaenoic acid (DHA), a vital component of cell membranes, particularly in the brain and retina. caymanchem.com This conversion occurs via a metabolic route known as the "Sprecher pathway". mdpi.com The pathway begins with dietary alpha-linolenic acid (ALA) and involves a series of elongation and desaturation reactions. caymanchem.com In this process, precursor fatty acids are elongated to tetracosapentaenoic acid (24:5n-3), which is then desaturated to form 6,9,12,15,18,21-tetracosahexaenoic acid (24:6n-3). umd.eduportlandpress.com This step occurs in the endoplasmic reticulum. researchgate.net Subsequently, the newly formed 24:6n-3 is transported to peroxisomes, where it undergoes a single cycle of β-oxidation to be chain-shortened, yielding the final product, DHA (22:6n-3). caymanchem.comresearchgate.net

The presence of 6,9,12,15,18,21-tetracosahexaenoic acid is not limited to its transient role in metabolism. It has been identified in various natural sources, particularly in marine organisms such as tunny, herring, cod-liver, pilot whale, and sardine oils. caymanchem.comglpbio.com Furthermore, it is found in mammalian tissues, including the bovine retina and as a component of triglycerides and cholesterol esters in the testes of mice and rats, indicating its importance in specific physiological contexts. hmdb.cacaymanchem.comglpbio.com

Systematic Nomenclature and Isomeric Considerations

The precise chemical identity of a molecule is defined by its systematic nomenclature. For 6,9,12,15,18,21-tetracosahexaenoic acid, this systematic approach provides clarity on its structure and the spatial arrangement of its atoms.

The preferred IUPAC name for this compound is (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosa-6,9,12,15,18,21-hexaenoic acid. wikipedia.org This name precisely describes its structure:

Tetracosa- : Indicates a chain of 24 carbon atoms.

-hexaenoic acid : Denotes the presence of six double bonds and a carboxylic acid functional group.

6,9,12,15,18,21- : These numbers specify the starting position of the six double bonds along the carbon chain.

(all-Z)- : This prefix, also represented by "all-cis," refers to the stereochemistry of the double bonds. wikipedia.orglarodan.com In the Z (or cis) configuration, the higher-priority substituents (the adjacent carbon chain segments) are on the same side of the double bond axis, resulting in a characteristic bend or "kink" in the fatty acid chain. youtube.com

The compound is also known by several common names and synonyms, including Nisinic acid and the lipid shorthand 24:6 (n-3). wikipedia.orgglpbio.com

Isomers are molecules that share the same molecular formula but have different structural arrangements. For 6,9,12,15,18,21-tetracosahexaenoic acid, isomeric considerations primarily revolve around the geometry of its six double bonds. The naturally occurring and biochemically active form is the all-cis isomer. wikipedia.org However, other geometric isomers are theoretically possible. For each double bond, a trans (or E) configuration could exist, where the adjacent carbon chain segments are on opposite sides of the double bond, leading to a more linear molecular shape. An example of a theoretical isomer would be (2E,4E,6E,8E,10E,12E)-tetracosa-2,4,6,8,10,12-hexaenoic acid. nih.gov While numerous geometric isomers are possible, the all-cis form is the one recognized for its role in biological systems.

| Identifier | Value |

|---|---|

| Systematic IUPAC Name | (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosa-6,9,12,15,18,21-hexaenoic acid |

| Common Name | Nisinic acid |

| Lipid Shorthand | 24:6 (n-3) |

| CAS Number | 68378-49-4 |

| Molecular Formula | C₂₄H₃₆O₂ |

| Molecular Weight | 356.5 g/mol |

Historical Perspective of Its Biochemical Recognition

De Novo Synthesis Pathways from Precursor Fatty Acids

The biosynthesis of the very long-chain polyunsaturated fatty acid (VLCPUFA) 6,9,12,15,18,21-tetracosahexaenoic acid (24:6n-3), also known as nisinic acid, is a crucial intermediate step in the production of docosahexaenoic acid (DHA; 22:6n-3) in mammals. This process begins with the essential n-3 fatty acid, α-linolenic acid (ALA; 18:3n-3), and proceeds through a series of elongation and desaturation reactions.

Elongation-Desaturation Cascade: The Sprecher's Pathway

The primary route for the synthesis of 24:6n-3 is known as Sprecher's pathway. This pathway involves a sequence of alternating elongation and desaturation steps that occur primarily in the endoplasmic reticulum. nih.gov The pathway bypasses a direct Δ4-desaturation of docosapentaenoic acid (DPA; 22:5n-3), which was once thought to be the final step in DHA synthesis. Instead, DPA undergoes further elongation and desaturation to form 24:6n-3, which then serves as the immediate precursor to DHA. nih.gov

The key steps of Sprecher's Pathway leading to the formation of 24:6n-3 are as follows:

Elongation of Docosapentaenoic acid (DPA; 22:5n-3): The 22-carbon DPA is elongated by the addition of a two-carbon unit to form tetracosapentaenoic acid (24:5n-3).

Δ6-Desaturation of Tetracosapentaenoic acid (24:5n-3): This newly formed 24-carbon fatty acid is then desaturated at the Δ6 position, introducing a sixth double bond and yielding 6,9,12,15,18,21-tetracosahexaenoic acid (24:6n-3). nih.gov

Enzymatic Machinery: Role of Elongases and Desaturases (e.g., Δ6-desaturase)

The biosynthesis of 24:6n-3 is dependent on the coordinated action of specific enzymes known as elongases and desaturases.

Elongases (ELOVL): These enzymes are responsible for extending the carbon chain of fatty acids. The elongation of DPA (22:5n-3) to 24:5n-3 is catalyzed by an elongase of very long-chain fatty acids (ELOVL). Specifically, ELOVL5 and ELOVL2 have been identified as key elongases in the polyunsaturated fatty acid (PUFA) synthesis pathway, with ELOVL2 showing a preference for C20 and C22 substrates. researchgate.netresearchgate.net

Key Enzymes in the Biosynthesis of 6,9,12,15,18,21-Tetracosahexaenoic Acid

| Enzyme | Gene | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|---|

| Elongase of very long-chain fatty acids 2/5 (ELOVL2/5) | ELOVL2/ELOVL5 | Elongation | Docosapentaenoic acid (22:5n-3) | Tetracosapentaenoic acid (24:5n-3) |

| Δ6-Desaturase | FADS2 | Desaturation | Tetracosapentaenoic acid (24:5n-3) | 6,9,12,15,18,21-Tetracosahexaenoic acid (24:6n-3) |

Precursors and Intermediate Metabolites in n-3 Fatty Acid Metabolism

The synthesis of 6,9,12,15,18,21-tetracosahexaenoic acid is part of the broader n-3 fatty acid metabolic pathway, which begins with the essential fatty acid α-linolenic acid (ALA). The major precursors and intermediates are outlined below.

Precursors and Intermediates in the Synthesis of 6,9,12,15,18,21-Tetracosahexaenoic Acid

| Compound Name | Abbreviation | Chemical Formula | Role in Pathway |

|---|---|---|---|

| α-Linolenic Acid | ALA | C18:3n-3 | Initial Precursor |

| Stearidonic Acid | SDA | C18:4n-3 | Intermediate |

| Eicosatetraenoic Acid | ETA | C20:4n-3 | Intermediate |

| Eicosapentaenoic Acid | EPA | C20:5n-3 | Intermediate |

| Docosapentaenoic Acid | DPA | C22:5n-3 | Direct Precursor to 24:5n-3 |

| Tetracosapentaenoic Acid | TPA | C24:5n-3 | Direct Precursor to 24:6n-3 |

Catabolic Pathways and Conversion to Downstream Metabolites

While 6,9,12,15,18,21-tetracosahexaenoic acid is an important intermediate, its primary metabolic fate is its conversion to the biologically crucial docosahexaenoic acid (DHA). This conversion is not an elongation or desaturation step but rather a chain-shortening reaction.

Peroxisomal β-Oxidation as a Key Conversion Step

The transformation of 24:6n-3 to DHA occurs in the peroxisomes through a process called β-oxidation. nih.gov Peroxisomes are cellular organelles that are responsible for the breakdown of very long-chain fatty acids (VLCFAs). nih.gov The β-oxidation process in peroxisomes involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons at a time. ontosight.ai In the case of 24:6n-3, it undergoes one cycle of β-oxidation to yield the 22-carbon DHA. nih.gov The enzymes involved in this process include acyl-CoA oxidase (ACOX1), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase. nih.govmdpi.com Studies have shown that defects in peroxisomal β-oxidation lead to an accumulation of VLCFAs and impaired DHA synthesis. nih.govnih.gov

Formation of Docosahexaenoic Acid (DHA) as a Primary Product

The end product of the peroxisomal β-oxidation of 6,9,12,15,18,21-tetracosahexaenoic acid is docosahexaenoic acid (DHA; 22:6n-3). nih.gov DHA is a vital structural component of cell membranes, particularly in the brain and retina, and plays a critical role in various physiological processes. The conversion of 24:6n-3 to DHA is the final step in the de novo synthesis of this essential fatty acid. nih.gov While 24:6n-3 is an obligate intermediate in DHA biosynthesis, its own physiological functions are not as well-studied. nih.gov Research indicates that the conversion of 24:6n-3 to DHA is a highly efficient process. nih.gov

Catabolism of 6,9,12,15,18,21-Tetracosahexaenoic Acid

| Process | Location | Key Enzymes | Substrate | Primary Product |

|---|---|---|---|---|

| β-Oxidation | Peroxisome | Acyl-CoA Oxidase (ACOX1), D-bifunctional protein (DBP), 3-ketoacyl-CoA thiolase | 6,9,12,15,18,21-Tetracosahexaenoic acid (24:6n-3) | Docosahexaenoic Acid (DHA; 22:6n-3) |

Regulation of Metabolic Flux and Enzyme Activity (e.g., 2,4-dienoyl-CoA reductase)

The degradation of polyunsaturated fatty acids such as 6,9,12,15,18,21-tetracosahexaenoic acid requires a specialized set of enzymes to handle the unique stereochemistry of the double bonds that are not substrates for the core β-oxidation pathway. The metabolic flux is critically regulated by the activity of these auxiliary enzymes, among which 2,4-dienoyl-CoA reductase plays a pivotal role. ontosight.ainih.gov

During the β-oxidation of fatty acids with double bonds at even-numbered carbon positions, a 2-trans, 4-cis-dienoyl-CoA intermediate is formed. biorxiv.org This intermediate is problematic for the standard enzymatic machinery. 2,4-dienoyl-CoA reductase (DECR) is essential for overcoming this metabolic block. wikipedia.org It catalyzes the reduction of the 2,4-dienoyl-CoA thioester to a 3-trans-enoyl-CoA, utilizing NADPH as a cofactor. wikipedia.org This product can then be isomerized to the 2-trans-enoyl-CoA intermediate, allowing it to re-enter and proceed through the β-oxidation spiral. biorxiv.org

The activity of 2,4-dienoyl-CoA reductase is therefore a rate-limiting step in the complete oxidation of polyunsaturated fatty acids. wikipedia.org Its induction is observed when cells are metabolizing long-chain fatty acids, indicating a transcriptional level of regulation based on substrate availability. nih.gov A deficiency in this enzyme can lead to the accumulation of toxic metabolic intermediates and impaired fatty acid degradation. ontosight.ai The proper functioning of this reductase is crucial for preventing the jamming of the fatty acid degradation machinery, especially in environments with a complex mixture of saturated and unsaturated fatty acids. biorxiv.org

| Feature | Description | Significance |

|---|---|---|

| Enzyme Commission Number | EC 1.3.1.34 | Specific classification for its reductase activity. nih.gov |

| Function | Catalyzes the reduction of 2,4-dienoyl-CoA to 3-trans-enoyl-CoA. wikipedia.org | Enables the β-oxidation of polyunsaturated fatty acids with double bonds at even-numbered positions. nih.gov |

| Cofactor | NADPH | Provides the reducing power for the reaction. wikipedia.org |

| Metabolic Pathway | Auxiliary enzyme of mitochondrial and peroxisomal β-oxidation. | Essential for the complete degradation of a subset of unsaturated fatty acids. ontosight.ai |

| Regulation | Induced by the presence of long-chain fatty acids. nih.gov | Ensures enzyme is available when its substrate is likely to be generated from fatty acid breakdown. |

Subcellular Compartmentalization of Metabolic Processes

The metabolism of fatty acids is a prime example of the importance of subcellular compartmentalization, where different organelles house distinct parts of a metabolic pathway. nih.gov This separation allows for optimized micro-environments and precise regulation of metabolic flux. nih.gov The biosynthesis and subsequent modification of 6,9,12,15,18,21-tetracosahexaenoic acid are spatially segregated, primarily between the endoplasmic reticulum (ER) and peroxisomes. nih.govnih.gov This compartmentalization is fundamental to its role as an intermediate in the formation of docosahexaenoic acid (DHA). scienceopen.com

Endoplasmic Reticulum and Peroxisomal Interactions

The journey of n-3 polyunsaturated fatty acids from shorter-chain precursors to DHA involves a coordinated interplay between the ER and peroxisomes. nih.govnih.gov The initial steps, involving a series of desaturation and elongation reactions to convert precursors like linolenic acid into 6,9,12,15,18,21-tetracosahexaenoic acid (C24:6-CoA), occur at the endoplasmic reticulum. nih.govnih.gov

Once synthesized in the ER, C24:6-CoA is translocated to the peroxisomes. nih.gov Inside the peroxisome, it undergoes a single, crucial cycle of β-oxidation. nih.govnih.gov This process shortens the 24-carbon chain by two carbons, yielding docosahexaenoic acid (C22:6-CoA). nih.gov The resulting DHA can then be exported from the peroxisome for incorporation into cellular lipids, a process that often occurs back in the ER. nih.gov

This metabolic cooperation necessitates a close physical association between the two organelles. nih.gov Membrane contact sites between the ER and peroxisomes facilitate the efficient transfer of lipids and other molecules. nih.gov These contact sites are mediated by specific tethering proteins; for instance, the peroxisomal protein ACBD5 interacts directly with the ER protein VAPB, forming a molecular bridge that links the two organelles and is believed to be crucial for lipid transfer. bioquicknews.com

| Metabolic Process | Subcellular Location | Key Substrate/Product | Reference |

|---|---|---|---|

| Fatty Acid Elongation & Desaturation | Endoplasmic Reticulum (ER) | Shorter-chain PUFAs → 6,9,12,15,18,21-Tetracosahexaenoic acid (C24:6-CoA) | nih.gov |

| Inter-organelle Transfer | ER-Peroxisome Membrane Contact Sites | Transport of C24:6-CoA from ER to Peroxisome | nih.govnih.gov |

| Chain Shortening (β-oxidation) | Peroxisome | C24:6-CoA → Docosahexaenoic acid (C22:6-CoA) | nih.govnih.gov |

| Export and Lipid Synthesis | Peroxisome → Cytosol/ER | Export of C22:6-CoA for incorporation into complex lipids | nih.gov |

Substrate Partitioning and Acylation Specificity in Lipid Synthesis

Following its synthesis in the endoplasmic reticulum, 6,9,12,15,18,21-tetracosahexaenoic acid stands at a metabolic branch point. frontiersin.org Its fate is determined by a process of substrate partitioning, where it can be directed towards different metabolic pathways. The two primary fates are:

Transport to Peroxisomes: As detailed above, the fatty acid can be shuttled to peroxisomes for chain-shortening to produce DHA. nih.gov This pathway is crucial for maintaining cellular levels of DHA, an essential component of membrane phospholipids (B1166683), particularly in the retina and brain. hmdb.ca

Acylation into Complex Lipids: Alternatively, the C24:6 fatty acyl-CoA can be directly utilized within the ER for the synthesis of complex lipids. nih.gov It can be esterified into the backbone of various lipid classes. Research has identified 6,9,12,15,18,21-tetracosahexaenoic acid as a component of triglycerides and cholesterol esters in tissues such as murine and rat testis. caymanchem.com

This partitioning between peroxisomal β-oxidation and esterification into storage or membrane lipids is a critical regulatory mechanism. cam.ac.uk It controls the balance between producing the vital LCPUFA, DHA, and incorporating the very-long-chain fatty acid into other lipid pools. The factors governing this partitioning and the specificities of the acyltransferases that utilize C24:6-CoA are areas of ongoing investigation, but they likely involve the metabolic state of the cell and the relative activities of the enzymes involved in each pathway.

| Pathway | Primary Location | Key Outcome | Example of Incorporation |

|---|---|---|---|

| Peroxisomal β-oxidation | Peroxisome | Conversion to Docosahexaenoic acid (DHA; C22:6n-3). nih.gov | Subsequent incorporation of DHA into phospholipids. |

| Esterification/Acylation | Endoplasmic Reticulum | Incorporation into complex lipids. nih.gov | Component of triglycerides and cholesterol esters in testis. caymanchem.com |

Integration into Cellular Lipid Structures

The incorporation of 6,9,12,15,18,21-tetracosahexaenoic acid into the cellular lipidome is a critical first step in its biological activity. This process dictates its availability for metabolic conversion and its influence on the biophysical properties of cellular membranes.

The presence of very long-chain polyunsaturated fatty acids like 6,9,12,15,18,21-tetracosahexaenoic acid within cellular membranes can theoretically influence membrane dynamics. The high degree of unsaturation and extended chain length of such fatty acids are known to affect membrane fluidity, permeability, and the organization of specialized membrane microdomains known as lipid rafts. nih.govnih.govfrontiersin.orgwikipedia.org Fatty acids with four or more double bonds have been shown to increase membrane fluidity. nih.gov However, direct research specifically elucidating the impact of 6,9,12,15,18,21-tetracosahexaenoic acid on these membrane properties is limited, with much of the current understanding being extrapolated from studies on its metabolic product, DHA. nih.govnih.gov DHA has been shown to regulate the formation and size of lipid rafts. nih.govnih.gov

Table 1: Cellular Uptake and Metabolism of 6,9,12,15,18,21-Tetracosahexaenoic Acid

| Cell Type | Observation | Metabolic Outcome | Reference |

|---|---|---|---|

| Human primary CD3+ T lymphocytes | Incorporation of exogenous 24:6ω-3 | Changes in cellular fatty acid composition | nih.gov |

| Jurkat T cell leukemia cells | Incorporation of exogenous 24:6ω-3 | Conversion to 22:6ω-3 (DHA) via peroxisomal β-oxidation | nih.govnih.gov |

6,9,12,15,18,21-Tetracosahexaenoic acid has been identified as a component of neutral lipids in various animal tissues. Specifically, it is found within triglycerides and cholesterol esters in murine and rat testis. nih.govnih.gov Its presence has also been noted in the oils of various marine species, including tunny, herring, and sardines, as well as in bovine retina. nih.govnih.gov The esterification of this very long-chain fatty acid into triglycerides and cholesterol esters represents a mechanism for its storage and transport within the body.

Role as a Precursor for Bioactive Lipid Mediators

Lipid mediators are signaling molecules that play crucial roles in regulating inflammation and other physiological processes. The metabolic transformation of polyunsaturated fatty acids is a key source of these mediators.

Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids, most notably arachidonic acid. Research suggests that 6,9,12,15,18,21-tetracosahexaenoic acid can modulate these pathways. It has been shown to inhibit the antigen-stimulated production of compounds related to leukotrienes. hmdb.ca This suggests an anti-inflammatory potential through its interaction with the arachidonic acid cascade. hmdb.ca Furthermore, at a concentration of 25 µM, it was observed to reduce the histamine (B1213489) content in MC/9 mast cells by 27%. hmdb.ca

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. nih.gov Major families of SPMs, including resolvins, protectins, and maresins, are biosynthesized from omega-3 fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govnih.govfrontiersin.org

As 6,9,12,15,18,21-tetracosahexaenoic acid is a direct metabolic precursor to DHA, it plays an upstream role in the potential biosynthesis of D-series resolvins, protectins, and maresins. nih.govfrontiersin.org The conversion of 6,9,12,15,18,21-tetracosahexaenoic acid to DHA makes it a substrate for the enzymatic machinery that produces these potent pro-resolving molecules. nih.govfrontiersin.org However, direct evidence for the conversion of 6,9,12,15,18,21-tetracosahexaenoic acid into its own unique set of specialized pro-resolving mediators has not yet been established.

Table 2: Bioactive Roles of 6,9,12,15,18,21-Tetracosahexaenoic Acid and its Metabolite DHA

| Compound | Bioactive Role | Mechanism/Effect | Reference |

|---|---|---|---|

| 6,9,12,15,18,21-Tetracosahexaenoic Acid | Modulation of Eicosanoid Pathways | Inhibits production of leukotriene-related compounds; reduces histamine content in mast cells. | hmdb.ca |

| Docosahexaenoic Acid (DHA) (Metabolite) | Precursor to Specialized Pro-resolving Mediators (SPMs) | Serves as a substrate for the biosynthesis of resolvins, protectins, and maresins. | nih.govnih.govfrontiersin.org |

Molecular Interactions and Cellular Signaling

The biological effects of fatty acids are often mediated by their direct interaction with cellular proteins, including receptors and enzymes, which in turn modulates cellular signaling pathways.

Very long-chain polyunsaturated fatty acids and their metabolites can act as ligands for nuclear receptors, which are a class of transcription factors that regulate gene expression. nih.govnih.govpsu.edu These receptors, upon binding to their ligands, can influence a wide array of physiological processes, including metabolism and inflammation. nih.govnih.gov While it is plausible that 6,9,12,15,18,21-tetracosahexaenoic acid or its derivatives could interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) or retinoid X receptors (RXRs), direct experimental evidence specifically demonstrating these interactions for this particular fatty acid is currently limited. The broader class of polyunsaturated fatty acids is known to activate these receptors, suggesting a potential, yet unconfirmed, mechanism of action for nisinic acid. psu.edu

Modulation of Specific Cellular Processes (e.g., histamine content reduction in mast cells)

6,9,12,15,18,21-Tetracosahexaenoic acid, also known as nisinic acid (24:6n-3), has been observed to modulate specific cellular activities, notably within mast cells. Research conducted on the MC/9 mouse mast cell line demonstrated that this very-long-chain polyunsaturated fatty acid can reduce the cellular content of histamine. nih.gov

In one study, the application of 6,9,12,15,18,21-tetracosahexaenoic acid at a concentration of 25 µM resulted in a 27% reduction in histamine content compared to control cells. nih.gov This effect was more pronounced than that observed with other n-3 polyunsaturated fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which at the same concentration, reduced histamine content by 16% and 20%, respectively. nih.gov In contrast, the n-6 fatty acid, arachidonic acid, was found to increase histamine content by 18%. nih.gov Interestingly, the histamine-reducing effect of 6,9,12,15,18,21-tetracosahexaenoic acid was diminished as its concentration was increased to 100 µM. nih.gov While the fatty acid reduced histamine content, it did not influence spontaneous or antigen-induced histamine release at a 25 µM concentration. nih.gov

The following table summarizes the comparative effects of various polyunsaturated fatty acids on histamine content in MC/9 mast cells.

| Compound | Concentration (µM) | Change in Histamine Content (%) |

| 6,9,12,15,18,21-Tetracosahexaenoic acid | 25 | -27% |

| Eicosapentaenoic acid (EPA) | 25 | -16% |

| Docosahexaenoic acid (DHA) | 25 | -20% |

| Arachidonic acid (ARA) | 25 | +18% |

Data sourced from studies on MC/9 mouse mast cells. nih.gov

Interactions with Intracellular Signaling Cascades

6,9,12,15,18,21-Tetracosahexaenoic acid influences intracellular signaling cascades, primarily demonstrated through its effects on eicosanoid production and ionophore-stimulated histamine release in mast cells. nih.gov Eicosanoids are signaling molecules derived from fatty acids, and their production is a key part of inflammatory and allergic response pathways.

The compound was found to inhibit the antigen-stimulated production of leukotriene-related compounds, including leukotriene B4 (LTB4), leukotriene C4 (LTC4), and 5-hydroxyeicosatetraenoic acid (5-HETE). nih.gov This inhibitory action on the synthesis of these signaling molecules suggests an interaction with the enzymatic pathways that govern their production, such as the lipoxygenase pathway. The pattern of its effects on eicosanoid synthesis was noted to be more similar to that of docosahexaenoic acid (DHA) than eicosapentaenoic acid (EPA). nih.gov

Furthermore, 6,9,12,15,18,21-tetracosahexaenoic acid was shown to suppress the ionophore-stimulated release of histamine. nih.gov Ionophores are substances that transport ions across cell membranes, and their use in experiments often triggers signaling cascades by increasing intracellular calcium levels, leading to degranulation and histamine release. The suppression of this process by 6,9,12,15,18,21-tetracosahexaenoic acid indicates an interference with calcium-mediated signaling pathways or downstream events leading to exocytosis. nih.gov At a concentration of 25 µM, it caused an 11% reduction in ionophore-stimulated histamine release. nih.gov

| Process | Effect of 6,9,12,15,18,21-Tetracosahexaenoic acid | Implied Signaling Interaction |

| Antigen-stimulated eicosanoid production (LTB4, LTC4, 5-HETE) | Inhibition | Interference with enzymatic pathways like lipoxygenase |

| Ionophore-stimulated histamine release | Suppression (11% reduction at 25 µM) | Interference with calcium-mediated signaling cascades |

Data based on research in MC/9 mouse mast cells. nih.gov

Analytical and Methodological Approaches for 6,9,12,15,18,21 Tetracosahexaenoic Acid Research

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 6,9,12,15,18,21-tetracosahexaenoic acid from intricate lipid mixtures, enabling accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the detailed profiling of fatty acids, including 6,9,12,15,18,21-tetracosahexaenoic acid. For analysis, fatty acids are typically derivatized into more volatile forms, most commonly fatty acid methyl esters (FAMEs). The GC column separates these FAMEs based on their chain length and degree of unsaturation. The eluting compounds are then ionized and fragmented by the mass spectrometer, which generates a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for definitive identification.

In studies of fatty acid metabolism, GC-MS is used to quantify the concentrations of deuterated and unlabeled fatty acids in plasma samples, enabling the calculation of metabolic conversion rates. nih.gov For instance, by comparing the integrated peak areas of the target fatty acid with a known amount of an internal standard, researchers can determine its precise concentration in a given biological matrix. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fractionation of complex lipid extracts prior to specific fatty acid analysis. researchgate.net Since 6,9,12,15,18,21-tetracosahexaenoic acid exists within various lipid classes, such as triglycerides, phospholipids (B1166683), and cholesterol esters, HPLC allows for the separation of these classes from one another. caymanchem.com This prefractionation step is critical as it reduces the complexity of the sample, allowing for more accurate downstream analysis of the fatty acid composition within each lipid class by methods like GC-MS. Reverse-phase HPLC (RP-HPLC) has been utilized to characterize reaction products in enzymatic esterification processes involving polyunsaturated fatty acids. researchgate.net Furthermore, HPLC is a standard method for assessing the purity of commercially available fatty acid standards, ensuring the reliability of experimental results. caymanchem.com

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques provide detailed information about the molecular structure of 6,9,12,15,18,21-tetracosahexaenoic acid, confirming the number and position of its double bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive method for the structural elucidation of lipids. nih.gov Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each atom in the molecule. For polyunsaturated fatty acids like 6,9,12,15,18,21-tetracosahexaenoic acid, ¹H-NMR is particularly useful. nih.gov

Key proton signals in the ¹H-NMR spectrum help confirm the structure:

Olefinic protons (-CH=CH-) : These typically appear in the 5.2–5.5 ppm region. nih.gov

Allylic protons : Protons on the carbon atoms adjacent to the double bonds are also characteristic. nih.gov

Terminal methyl protons (-CH₃) : These signals are found in the upfield region of the spectrum. nih.gov

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the connectivity between protons and carbons, definitively confirming the all-cis configuration and the precise locations of the six double bonds at carbons 6, 9, 12, 15, 18, and 21. ethz.ch Commercial suppliers often use NMR to confirm that the structure of the synthesized fatty acid conforms to the expected standard. caymanchem.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a central technology in metabolomics for analyzing metabolic pathways. illinois.edu This approach is used to trace the biosynthesis and degradation of 6,9,12,15,18,21-tetracosahexaenoic acid. Studies have shown it is an intermediate in the conversion of dietary α-linolenic acid (18:3n-3) to the vital brain lipid docosahexaenoic acid (DHA; 22:6n-3). caymanchem.com

Metabolic flux can be studied by introducing isotopically labeled precursors, such as d5-α-linolenic acid, and tracking the appearance of the label in downstream products like 6,9,12,15,18,21-tetracosahexaenoic acid and DHA. nih.gov The subsequent conversion of 6,9,12,15,18,21-tetracosahexaenoic acid to DHA occurs via a single cycle of peroxisomal β-oxidation. nih.gov MS-based metabolomics can identify and quantify these intermediates, providing insight into the efficiency and regulation of the fatty acid elongation and desaturation pathway in various cells and tissues. nih.govnih.gov

Quantitative Analysis in Biological Matrices

The quantification of 6,9,12,15,18,21-tetracosahexaenoic acid in biological samples like tissues, plasma, and cells is essential for understanding its distribution and metabolic significance. contaminantdb.ca This very-long-chain fatty acid is found in mammalian tissues including the retina, brain, and spermatozoa. hmdb.ca

Quantitative studies have been performed to measure its metabolic flux. In a study involving continuous intravenous infusion of labeled α-linolenic acid in healthy women, the whole-body synthesis-secretion rate of 6,9,12,15,18,21-tetracosahexaenoic acid was determined. nih.gov

| Subject ID | Synthesis-Secretion Rate (mg/day) |

|---|---|

| S01 | 0.32 |

| S02 | 0.27 |

In vitro studies using cell cultures have also provided quantitative data. When human primary T lymphocytes and Jurkat T cell leukemia cells were incubated with exogenous 6,9,12,15,18,21-tetracosahexaenoic acid, it was incorporated into the cells, leading to a significant increase in its cellular concentration and that of its metabolic product, DHA. nih.gov

| Fatty Acid | Control (nmol/10⁷ cells) | Incubated with 24:6ω-3 (nmol/10⁷ cells) |

|---|---|---|

| 24:6ω-3 | Not Detected | 1.5 |

| Docosahexaenoic acid (DHA) | 0.2 | 2.5 |

These quantitative approaches, typically employing mass spectrometry with stable isotope-labeled internal standards, are vital for elucidating the dynamics of 6,9,12,15,18,21-tetracosahexaenoic acid metabolism.

Isotope-Labeled Tracers in Metabolic Studies

The metabolic fate and significance of 6,9,12,15,18,21-tetracosahexaenoic acid (THA), also known as nisinic acid, have been effectively elucidated through the use of isotope-labeled tracers. These studies are crucial for understanding its role as both a product and a precursor in the biosynthesis of other vital long-chain polyunsaturated fatty acids (PUFAs).

Radiolabeled and stable isotope tracers have been instrumental in tracking the conversion pathways of n-3 PUFAs. In foundational research using rat brain astrocytes, [3-¹⁴C]24:6n-3 ([³H]THA) was used to demonstrate the synthesis of docosahexaenoic acid (DHA). nih.gov This conversion is a critical step in the Sprecher pathway, where THA undergoes a single cycle of peroxisomal β-oxidation to yield DHA. caymanchem.comebi.ac.uk This pathway involves the initial elongation and desaturation of precursors like α-linolenic acid to form THA, which is then shortened. caymanchem.comnih.gov

Studies have employed various labeled compounds to map these transformations. For instance, rat brain astrocytes have been shown to synthesize radiolabeled DHA from [3-¹⁴C]tetracosahexaenoic acid. nih.gov Further research in living animals has utilized steady-state infusions of deuterium-labeled THA (²H₅-THA) and carbon-13-labeled DHA (¹³C₂₂-DHA) in rats. nih.gov These experiments provided the first direct evidence in a living organism that plasma unesterified THA is converted to DHA, and conversely, that DHA can be retro-converted to THA, although the predominant reaction favors DHA synthesis from THA. nih.gov

Stable isotope studies in humans have also provided insight, showing that supplementation with eicosapentaenoic acid (EPA), but not DHA, leads to significant increases in plasma levels of THA. researchgate.netnih.gov This suggests that in the n-3 PUFA synthesis pathway, THA accumulates before its conversion to DHA. researchgate.netnih.gov An alternative to traditional tracer studies is Compound-Specific Isotope Analysis (CSIA), which measures natural variations in carbon isotope ratios (¹³C/¹²C) to evaluate fatty acid metabolism without the need for administering isotopically labeled compounds. nih.gov

Table 1: Isotope-Labeled Tracers in THA Metabolic Research

| Isotope Tracer | Model System | Key Research Finding | Reference |

|---|---|---|---|

| [3-¹⁴C]24:6n-3 | Differentiated Rat Brain Astrocytes | Demonstrated the synthesis of DHA from THA. nih.gov | nih.gov |

| [1-¹⁴C]18:3n-3 (α-Linolenic acid) | Differentiated Rat Brain Astrocytes | Used as a precursor to trace the synthesis pathway leading to DHA, which involves THA as an intermediate. nih.gov | nih.gov |

| ²H₅-THA (Deuterium-labeled THA) | Long-Evans Rats (in vivo) | Provided the first direct evidence of the conversion of plasma unesterified THA to DHA in a living animal. nih.gov | nih.gov |

| ¹³C₂₂-DHA (Carbon-13-labeled DHA) | Long-Evans Rats (in vivo) | Demonstrated the retro-conversion of DHA back to THA. nih.gov | nih.gov |

Purity Assessment and Standard Preparation for Research

The accuracy and reliability of research on 6,9,12,15,18,21-tetracosahexaenoic acid depend on the use of highly pure standards and meticulously prepared solutions. The assessment of purity and the preparation of standards are foundational steps in any analytical or biological study involving this compound.

Purity Assessment: Commercial suppliers of THA standards provide certificates of analysis that specify the purity, which is typically 95% or greater. nih.govcaymanchem.comnih.gov Several analytical techniques are employed to verify the purity and structural integrity of the standard. High-Performance Liquid Chromatography (HPLC) is used to determine the percentage purity of the compound. nih.govcaymanchem.com Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), confirms the molecular weight and helps in structural elucidation by analyzing fragmentation patterns. nih.govresearchgate.netcaymanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, including the position and configuration of the double bonds. caymanchem.com

For metabolic studies using isotope-labeled tracers, determining the purity of the tracer is equally critical. For example, the purity of ²H₅-THA used in infusion studies was confirmed to be greater than 95% by both GC-Flame Ionization Detection (FID) and GC/MS. nih.gov

Standard Preparation: For experimental use, THA standards are typically supplied as a solution in an organic solvent like methyl acetate. caymanchem.com The preparation of working solutions for cell culture experiments or analytical calibration requires careful handling. Cryopreserved cells, such as human primary T lymphocytes, are often incubated with THA that has been prepared at a specific concentration (e.g., 30 μM) in a suitable culture medium. nih.gov

In analytical chemistry, the preparation of calibrator and internal standard solutions is a well-defined process. who.int A stock solution of the THA standard is created, often in a solvent like toluene. nih.gov From this stock, a series of calibrator working solutions are prepared through precise serial dilutions using volumetric flasks and pipettes to achieve a range of target concentrations. who.int

To quantify the amount of THA in biological samples, an internal standard is essential. A non-endogenous fatty acid, such as heptadecanoic acid (17:0), is often added to the sample before lipid extraction. nih.govnih.gov This internal standard corrects for variations in extraction efficiency and sample handling, ensuring accurate quantification during subsequent analysis by methods like GC or HPLC. nih.govnih.gov The lipids, including THA and the internal standard, are typically extracted from cells or plasma using a chloroform/methanol mixture. nih.govnih.gov For GC analysis, the extracted fatty acids are then converted to fatty acid methyl esters (FAMEs) through derivatization, for example, by incubating with acidified methanol. nih.gov

Table 2: Methods for Purity Assessment of THA Standards

| Analytical Method | Purpose | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantifies the percentage purity of the compound. caymanchem.com | nih.govcaymanchem.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirms molecular weight and concentration; used for structural analysis. nih.govresearchgate.net | nih.govresearchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) | Confirms the exact chemical structure and isomeric configuration. caymanchem.com | caymanchem.com |

| Thin-Layer Chromatography (TLC) | Used for the separation of unesterified fatty acids from other lipid classes before further analysis. nih.gov | nih.gov |

Chemical Synthesis Methodologies for Research Standards

While 6,9,12,15,18,21-tetracosahexaenoic acid is a naturally occurring fatty acid found in some marine organisms and mammalian tissues, obtaining it in high purity and sufficient quantities for research often necessitates chemical synthesis. nih.govhmdb.ca Methodologies for the chemical synthesis of THA have been developed to provide researchers with reliable standards. ebi.ac.uk

The total synthesis of very long-chain polyunsaturated fatty acids like THA is a complex task due to the multiple cis-double bonds, which are susceptible to isomerization. The synthetic strategies are often convergent, meaning different parts of the molecule are built separately and then joined together. mdpi.com Although detailed specifics for THA synthesis are proprietary or spread across specialized literature, the approaches are analogous to those used for other complex PUFAs and their derivatives.

For example, the synthesis of specialized pro-resolving mediators derived from n-3 docosapentaenoic acid (a related PUFA) relies on key chemical fragments, such as specific aldehydes and Wittig salts. mdpi.com A Wittig reaction is a common method for creating carbon-carbon double bonds with good stereochemical control, which is essential for ensuring the correct all-cis configuration of the double bonds in THA. The synthesis would likely involve a multi-step sequence to build the carbon chain and introduce the six double bonds at the correct positions (Δ6, Δ9, Δ12, Δ15, Δ18, Δ21). wikipedia.org

Furthermore, chemical synthesis is not only used for the parent compound but also for its metabolites or derivatives to serve as authentic standards for identification and quantification. For instance, tetracosahexaenoylethanolamide (THEA), an N-acylethanolamine derivative of THA, was chemically synthesized to be used as an authentic standard to confirm its presence in biological tissues. researchgate.net This highlights the critical role of organic synthesis in providing the necessary tools for advancing research into the biological functions of THA and its related molecules.

Comparative and Evolutionary Aspects of 6,9,12,15,18,21 Tetracosahexaenoic Acid

Distribution Across Diverse Biological Organisms

The presence of 6,9,12,15,18,21-tetracosahexaenoic acid is widespread, yet it is particularly concentrated in specific organisms and tissues, highlighting its specialized biological functions.

Marine ecosystems are the principal source of 6,9,12,15,18,21-tetracosahexaenoic acid. caymanchem.comglpbio.com Research has identified this VLCPUFA in a variety of marine animals, often as a significant component of their total fatty acids. hmdb.ca High concentrations have been detected in marine invertebrates such as sea lilies, brittle stars (Ophiuroidea), and coelenterates (e.g., jellyfish). hmdb.caresearchgate.net In some brittle star species, like Ophiura sarsii, it can constitute a substantial portion of the fatty acids, particularly within phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine, suggesting a structural role in cell membranes. researchgate.net

Significant levels are also found in the oils of several edible fish species, including tunny, herring, sardines, and cod. caymanchem.comglpbio.comhmdb.ca Marine mammals, such as the pilot whale, also show accumulations of this fatty acid. caymanchem.comglpbio.com The prevalence of 6,9,12,15,18,21-tetracosahexaenoic acid in these organisms underscores the importance of marine food webs in its synthesis and distribution. nih.gov

Table 1: Distribution of 6,9,12,15,18,21-Tetracosahexaenoic Acid in Marine Organisms

| Organism Type | Specific Examples | Reported Concentration (% of Total Fatty Acids) | Primary Lipid Class | Reference |

|---|---|---|---|---|

| Echinoderms | Sea lilies, Brittle stars (e.g., Ophiura sarsii) | 4–13.9% | Polar lipids (Phospholipids) | hmdb.caresearchgate.net |

| Coelenterates | Jellyfish (e.g., Aurelia sp.), Octacorallia species | High levels reported | Not specified | hmdb.caresearchgate.net |

| Fish | Tunny, Herring, Sardine, Cod | 0–10% | Fish oils | caymanchem.comglpbio.comhmdb.ca |

| Marine Mammals | Pilot whale | Detected in oils | Not specified | caymanchem.comglpbio.com |

In mammals, 6,9,12,15,18,21-tetracosahexaenoic acid is not ubiquitously distributed but accumulates in specific tissues with high metabolic activity and specialized functions. hmdb.ca It is notably present in the retina, brain, and spermatozoa. caymanchem.comglpbio.comhmdb.ca

The retina, particularly the photoreceptor outer segments, maintains high concentrations of VLCPUFAs. mdpi.comaocs.org Here, 6,9,12,15,18,21-tetracosahexaenoic acid is synthesized from precursors and incorporated into phospholipids, which are critical for the structure and function of photoreceptor membranes. aocs.orgdhaomega3.org Studies in bovine, mouse, and rat models have confirmed its presence in the retina. caymanchem.comglpbio.com

In the testes of mice and rats, this fatty acid is found as a component of triglycerides and cholesterol esters. caymanchem.comglpbio.com Its presence in germ cells and spermatozoa, particularly within sphingomyelin, suggests a role in spermatogenesis and the maintenance of sperm membrane integrity. aocs.orgnih.gov The brain is another site of accumulation, where it is produced from dietary linolenic acid through a series of elongation and desaturation reactions. caymanchem.comresearchgate.net

Table 2: Accumulation of 6,9,12,15,18,21-Tetracosahexaenoic Acid in Mammalian Tissues

| Tissue | Specific Location/Lipid Type | Associated Function | Model Organisms | Reference |

|---|---|---|---|---|

| Retina | Photoreceptor membranes (Phospholipids) | Component of visual cells, precursor to DHA | Bovine, Rat | caymanchem.comglpbio.comhmdb.camdpi.com |

| Brain | General neural tissue | Intermediate in DHA synthesis | Rat | caymanchem.comhmdb.caresearchgate.net |

| Testis/Spermatozoa | Triglycerides, Cholesterol esters, Sphingomyelin | Spermatogenesis, Sperm membrane structure | Mouse, Rat, Bull, Ram | caymanchem.comglpbio.comhmdb.canih.gov |

Evolutionary Conservation of VLCPUFA Metabolic Pathways

The synthesis of very long-chain polyunsaturated fatty acids is a highly conserved biological process. The metabolic pathway that produces 6,9,12,15,18,21-tetracosahexaenoic acid involves the sequential elongation and desaturation of shorter-chain fatty acid precursors, primarily alpha-linolenic acid (18:3n-3). caymanchem.com This process is catalyzed by a series of enzymes, including fatty acid elongases (ELOVL) and desaturases (FADS). aocs.orgresearchgate.net

This metabolic machinery is not unique to mammals but is found across a wide range of taxa, including fish and marine invertebrates, indicating a strong evolutionary conservation. nih.govnih.gov The genes encoding these enzymes, such as the Fad and Elovl gene families, show deep evolutionary roots and are present in both cnidarians (the sister phylum to bilaterians) and vertebrates. researchgate.net The enzyme ELOVL4, for instance, is specifically implicated in the elongation steps that produce VLCPUFAs in the retina and its expression is evolutionarily conserved in vertebrates. nih.gov

The core pathways of fatty acid metabolism are among the most conserved biochemical systems in life. nih.gov While the specific products and their concentrations may vary between species, the fundamental enzymatic steps for elongating and desaturating fatty acids have been maintained throughout evolution, highlighting their essential role in creating specialized lipids for critical biological functions. sciencedaily.com

Emerging Research Frontiers and Future Directions in 6,9,12,15,18,21 Tetracosahexaenoic Acid Studies

Systems Biology and Lipidomics Integration for Comprehensive Understanding

A holistic comprehension of 6,9,12,15,18,21-tetracosahexaenoic acid's function necessitates looking beyond its individual properties to its role within the intricate network of cellular processes. Systems biology, which integrates diverse biological data to model and understand complex systems, is proving indispensable in this endeavor. creative-proteomics.com A cornerstone of this approach is lipidomics, the large-scale study of the pathways and networks of cellular lipids in biological systems. hmdb.cacreative-proteomics.com

By integrating lipidomics data with other "omics" disciplines such as genomics, transcriptomics, and proteomics, researchers can map the metabolic fate of THA and its influence on other cellular components. creative-proteomics.comnih.gov For instance, an integrated analysis can reveal how the expression of genes responsible for fatty acid elongation and desaturation correlates with the abundance of THA and other related VLCPUFAs in different tissues or disease states. nih.gov This multi-omics approach provides a more complete picture of how lipid metabolism is reprogrammed in various conditions and the potential role of THA in these shifts. nih.gov

Specialized databases and bioinformatics tools are central to this integrative analysis. Resources like the LIPID MAPS® database provide a framework for classifying and annotating the vast number of lipid species identified in a lipidomics experiment. lipidmaps.org Furthermore, software designed for pathway analysis, such as BioPAN, allows researchers to map their lipidomics data onto known metabolic pathways, highlighting systematic changes and predicting alterations in gene activity. lipidmaps.org This enables the visualization of how fluctuations in THA levels might impact broader metabolic networks.

The table below illustrates the principal data types integrated in a systems biology approach to study 6,9,12,15,18,21-tetracosahexaenoic acid.

| Data Type | Information Provided | Example Application for THA Research |

| Genomics | Genetic variations affecting lipid metabolism. | Identifying single nucleotide polymorphisms (SNPs) in genes like ELOVL4 that may influence THA synthesis. |

| Transcriptomics | Gene expression levels of enzymes in fatty acid pathways. | Correlating ELOVL4 mRNA levels with THA concentrations in specific tissues. researchgate.net |

| Proteomics | Abundance and post-translational modifications of proteins. | Quantifying the levels of elongase and desaturase enzymes involved in the THA biosynthetic pathway. |

| Lipidomics | Comprehensive profile of lipid species, including THA. | Measuring changes in the entire lipid profile in response to altered THA levels. |

Advanced Computational Modeling of Fatty Acid Metabolism and Interactions

To complement experimental data, advanced computational modeling is emerging as a powerful tool to simulate and predict the behavior of 6,9,12,15,18,21-tetracosahexaenoic acid at the molecular level. These in silico approaches offer insights into the dynamics of its metabolism and its interactions with other biomolecules, which can be challenging to observe directly through experimentation. nih.gov

Molecular dynamics (MD) simulations, for example, can model the behavior of THA within a lipid bilayer, providing insights into how its unique structure might influence membrane properties such as fluidity and thickness. These simulations can also be used to study the binding of THA to proteins, such as enzymes or receptors. One in silico study explored the potential for various polyunsaturated fatty acids, including tetracosahexaenoic acid, to bind to and stabilize the closed conformation of the SARS-CoV-2 spike protein. nih.gov Such studies can help to generate hypotheses about the potential biological functions of THA that can then be tested experimentally.

Computational models are also being developed to simulate entire metabolic pathways. hmdb.ca These models can incorporate kinetic parameters of enzymes and the concentrations of various fatty acid substrates to predict metabolic fluxes and the competitive metabolism between different fatty acids. For instance, a computational model of the competitive metabolism of arachidonic acid (AA) and eicosapentaenoic acid (EPA) via the cyclooxygenase (COX) pathway has been developed to understand their roles in inflammation. hmdb.ca Similar models could be adapted to include THA and other VLCPUFAs to predict how they compete for and are processed by key enzymes in fatty acid metabolism.

The table below summarizes different computational modeling techniques and their applications in the study of 6,9,12,15,18,21-tetracosahexaenoic acid.

| Modeling Technique | Description | Application in THA Research |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Simulating the binding of THA to the active site of enzymes like fatty acid desaturases or elongases. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Modeling the behavior of THA within a cell membrane to understand its impact on membrane properties. |

| Quantum Mechanics (QM) Calculations | Uses quantum mechanics to study the properties of molecules. | Calculating the electronic structure and reactivity of THA to understand its chemical properties. |

| Metabolic Pathway Modeling | Creates mathematical models of metabolic networks to simulate the flow of metabolites. | Predicting the metabolic fate of THA and its competition with other fatty acids for enzymatic processing. |

Development of Novel Analytical Technologies for VLCPUFA Characterization

The accurate and detailed characterization of 6,9,12,15,18,21-tetracosahexaenoic acid and other VLCPUFAs presents significant analytical challenges. These challenges include their low abundance in many biological samples, the presence of numerous structural isomers, and their chemical similarity to other fatty acids. creative-proteomics.com To address these issues, researchers are continuously developing and refining analytical technologies.

Gas chromatography-mass spectrometry (GC-MS) has traditionally been a cornerstone for fatty acid analysis. weber.hu However, for VLCPUFAs, derivatization is often necessary to increase their volatility for GC analysis. nih.govnih.gov Recent advancements in derivatization techniques aim to improve reaction efficiency, reduce the formation of artifacts, and enhance the sensitivity of detection. nih.govnih.gov

Liquid chromatography-mass spectrometry (LC-MS) has become a powerful alternative, as it can often analyze fatty acids without derivatization and is well-suited for separating complex lipid mixtures. researchgate.net High-resolution mass spectrometry, in particular, provides highly accurate mass measurements, which aids in the confident identification of THA and other VLCPUFAs. researchgate.net

A significant breakthrough in the analysis of isomeric lipids is the increasing use of ion mobility spectrometry-mass spectrometry (IMS-MS). nih.govresearchgate.net IMS adds another dimension of separation based on the size, shape, and charge of the ion, allowing for the differentiation of isomers that are indistinguishable by mass alone. nih.gov This is particularly valuable for distinguishing between different positional and geometric isomers of VLCPUFAs, which may have distinct biological activities.

Furthermore, novel chromatographic techniques are being explored to improve the separation of these complex molecules. Supercritical fluid chromatography (SFC), for instance, offers a unique separation mechanism that can be advantageous for lipid analysis.

The following table outlines some of the advanced analytical technologies being employed for the characterization of 6,9,12,15,18,21-tetracosahexaenoic acid and other VLCPUFAs.

| Analytical Technology | Principle | Advantages for THA/VLCPUFA Characterization |

| Gas Chromatography-Atmospheric Pressure Chemical Ionization-Quadrupole Time-of-Flight Mass Spectrometry (GC-APCI-QTOF MS) | A soft ionization technique coupled with high-resolution mass spectrometry. | Provides valuable information on the intact molecule, which is often lost with traditional electron ionization due to extensive fragmentation. creative-proteomics.com |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Separates lipids based on their polarity followed by highly accurate mass measurement. | Enables the detection and quantification of low-abundance VLCPUFAs and can provide information on their labeled forms in metabolic tracer studies. researchgate.net |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions based on their shape and size in the gas phase prior to mass analysis. | Allows for the separation of structural isomers of VLCPUFAs that have the same mass. nih.govresearchgate.net |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Offers different selectivity compared to GC and LC, which can be beneficial for resolving complex lipid mixtures. |

Q & A

Q. What are the primary natural sources of 6,9,12,15,18,21-Tetracosahexaenoic acid in marine ecosystems?

This fatty acid is predominantly found in marine organisms, including benthic invertebrates and fish. Key sources include:

- Flathead flounder (Hippoglossoides dubius), where it constitutes a significant fraction of flesh lipids .

- Brittle stars (Ophiura sarsi), which exhibit high levels in their lipid profiles .

- Jellyfish (Aurelia sp.), with concentrations up to 15% of total fatty acids in some species .

- Dinoflagellates (Amphidinium carterae) and other marine microalgae, highlighting its ecological role in aquatic food webs .

Q. How is 6,9,12,15,18,21-Tetracosahexaenoic acid synthesized in vitro for experimental use?

Chemical synthesis involves sequential one-carbon additions to precursor fatty acids:

- Ethyl ester preparation : Starting from 22:6n-3 (DHA), two elongation steps yield the 24:6n-3 ethyl ester with 30.2% purity (94% post-purification) .

- Purification : GC and GC-MS are used to verify structural integrity, achieving >95% purity for experimental applications .

- Storage : Solutions in methyl acetate are stable at -20°C for ≥1 year; solvent exchange (e.g., ethanol, DMSO) requires nitrogen evaporation to avoid oxidation .

Q. What analytical techniques are recommended for quantifying 6,9,12,15,18,21-Tetracosahexaenoic acid in lipid extracts?

- Extraction : Use the Bligh & Dyer method for rapid lipid isolation (<10 minutes), minimizing decomposition via chloroform-methanol homogenization .

- Quantification :

- Gas Chromatography (GC) with flame ionization detection (FID) for high-throughput analysis .

- GC-MS for structural confirmation, leveraging fragmentation patterns to distinguish isomers .

- LC-MS/MS for enhanced sensitivity in complex matrices, such as neural tissue or marine biomass .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in 6,9,12,15,18,21-Tetracosahexaenoic acid’s role in DHA biosynthesis across different models?

Discrepancies arise from species-specific metabolic pathways:

- Sprecher Pathway (Mammals) : 24:6n-3 undergoes peroxisomal β-oxidation to form DHA. Use isotopic tracing (e.g., ¹⁴C-labeled 24:6n-3) to track flux in liver microsomes and peroxisomes .

- Microbial Pathways : Some algae bypass 24:6n-3 via Δ4-desaturases. Compare enzyme kinetics (e.g., Δ6-desaturase vs. Δ4-desaturase activity) in transgenic models .

- Inhibition Studies : Apply peroxisomal β-oxidation inhibitors (e.g., thioridazine) to isolate endoplasmic reticulum-mediated elongation steps .

Q. How does peroxisomal β-oxidation specificity influence 24:6n-3 metabolism in neural tissues?

Peroxisomal enzymes critically regulate 24:6n-3 processing:

- Enzyme Specificity : 2,4-Dienoyl-CoA reductase shows reduced activity toward 24:6n-3 derivatives, favoring DHA accumulation over further degradation .

- Neural Implications : In Alzheimer’s models, deficient HSD17B4 (a β-oxidation enzyme) correlates with reduced DHA and cognitive impairment. Measure HSD17B4 mRNA levels and 24:6n-3/DHA ratios in brain lipidomics .

- Compartmentalization : Subcellular fractionation (e.g., isolating peroxisomes vs. microsomes) reveals preferential acylation of 24:6n-3 into phosphatidylcholine in microsomes .

Q. What methodologies optimize the detection of 24:6n-3 in complex lipid matrices?

- Derivatization : Convert to pentafluorobenzyl esters for enhanced GC-MS sensitivity (detection limits <10 pg/µl) .

- Solubility Optimization : In aqueous buffers (e.g., PBS), dissolve evaporated neat oil at 100 µg/ml; avoid storage >24 hours to prevent aggregation .

- Data Validation : Cross-reference with synthetic standards (e.g., HY-120958) and databases (CHEBI:77366) to confirm retention times and fragmentation patterns .

Contradictions and Research Gaps

- DHA Synthesis Efficiency : While 24:6n-3 is a direct DHA precursor in mammals, its conversion efficiency varies by tissue (e.g., liver vs. brain). Isotopic pulse-chase experiments are needed to quantify turnover rates .

- Ecological Significance : High 24:6n-3 levels in jellyfish suggest a role in cold adaptation, but its biochemical function in these organisms remains uncharacterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.